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Quercetin dimer

Cat. No.: B13438208
M. Wt: 602.5 g/mol
InChI Key: UCFHILKWDMUAPS-UHFFFAOYSA-N
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Description

Quercetin dimer is an oxidative derivative of the flavonoid quercetin, formed through radical-coupling mechanisms. This compound is of significant research interest due to its distinct chemical properties and modified bioactivity compared to its quercetin monomer. Studies indicate that the dimerization process, which can occur rapidly in the presence of serum albumin, alters the molecule's behavior in biological systems. For instance, while quercetin monomer can induce cytotoxicity in certain cell lines, the dimerized form shows a decreased ability to do so, highlighting a key area of investigation for understanding structure-activity relationships. The dimerization is a paradigm of the more general polyphenol oligomerization process, and thermodynamic and kinetic studies show that the radical-coupling pathway is thermodynamically and kinetically preferred. Researchers utilize this compound to explore its potential mechanisms, including its interaction with amyloid-β (Aβ42) peptides. Molecular dynamics simulations suggest that quercetin derivatives can impede the conformational change of the Aβ42 dimer, a key neurotoxic species in Alzheimer's disease pathology, by forming strong interactions and reducing β-sheet content. This makes it a valuable tool for studying the primary intervention of protein aggregation diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O14 B13438208 Quercetin dimer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H18O14

Molecular Weight

602.5 g/mol

IUPAC Name

5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one

InChI

InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H

InChI Key

UCFHILKWDMUAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Preparation of Quercetin Dimers

Chemical Oxidation Pathways for Dimer Formation

Chemical oxidation provides a direct route to quercetin (B1663063) dimers through the generation of reactive intermediates that subsequently couple. These methods often involve the use of radical initiators, metal salts, or specific oxidizing reagents to drive the dimerization process.

Peroxyl Radical Initiated Dimerization

The interaction of quercetin with peroxyl radicals (ROO•) is a key process in its antioxidant activity and can also lead to the formation of dimers. The mechanism is initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups of quercetin by a peroxyl radical, generating a quercetin radical. This radical is stabilized by resonance, with the unpaired electron delocalized across the flavonoid structure. The reaction of quercetin with hydroperoxy radicals (HOO•) is primarily governed by a hydrogen atom transfer mechanism. researchgate.net Theoretical studies have indicated that the 3'-OH and 4'-OH groups on the B-ring are the most reactive sites for this hydrogen abstraction. researchgate.net

Once formed, the quercetin radicals can undergo several reaction pathways, including coupling with another quercetin radical to form a dimer. The specific structure of the resulting dimer depends on the positions of radical coupling. This process is complex, and the reaction conditions can influence the distribution of different dimeric products.

Metal Salt-Mediated Oxidative Coupling

Transition metal salts are effective catalysts for the oxidative coupling of quercetin. Metal ions such as iron(III) (Fe³⁺) can facilitate the oxidation of quercetin to its corresponding quinone or semiquinone radical, which can then undergo dimerization. The complexation of quercetin with metal ions is a crucial step in this process.

Studies have shown that iron(III) chloride (FeCl₃) can be used to synthesize quercetin-iron complexes. nih.govmdpi.com In these reactions, quercetin is often deprotonated in a basic solution before the addition of the iron salt. nih.gov The stoichiometry of the metal-ligand complex can be determined using methods like Job's method of continuous variations. nih.gov The reaction of iron(III) with quercetin can occur at different sites, including the catechol group of the B-ring and the hydroxychromone site. nih.gov The formation of these complexes facilitates the oxidative processes that can lead to dimerization, although the primary products are often metal-quercetin complexes themselves. nih.govmdpi.com The reaction conditions, such as pH and the ratio of quercetin to the metal salt, play a significant role in the nature of the products formed. nih.govmdpi.com

Metal SaltQuercetin:Metal RatiopHTemperature (°C)Observations
Iron(III) chlorideVaried (e.g., 9:1 to 1:9)12 (for deprotonation)60Formation of dark yellow to dark powder product, indicating complex formation. nih.gov
Iron(III) chlorideVaried (e.g., 5:1 to 1:5)Not specifiedRoom Temp, 37, 60Formation of greenish-black solution, indicating fast coordination. Nanoparticle formation observed at different ratios. mdpi.com

Targeted Reagent-Based Synthesis

Specific chemical reagents can be employed to achieve more controlled or targeted synthesis of quercetin dimers. Silver-based reagents, for instance, have been used in reactions involving quercetin, often in the context of nanoparticle synthesis where quercetin acts as a reducing and stabilizing agent. nih.govnih.govnanomedicine-rj.com

In the synthesis of silver nanoparticles (AgNPs), quercetin reduces silver ions (Ag⁺) to metallic silver (Ag⁰). nih.govnanomedicine-rj.com This redox reaction involves the oxidation of quercetin. While the primary goal of these studies is often the synthesis of nanoparticles, the oxidative transformation of quercetin in these systems can potentially lead to the formation of dimers as byproducts. The reaction is typically carried out in an aqueous solution, and the pH is an important parameter, with alkaline conditions accelerating the deprotonation and reactivity of quercetin. nanomedicine-rj.com The formation of a brown color during the reaction is indicative of the formation of silver nanoparticles. nih.gov

ReagentQuercetin ConcentrationReagent ConcentrationpHTemperature (°C)Key Finding
Silver Nitrate (AgNO₃)1 mM1 mM1265Optimized conditions for the synthesis of quercetin-mediated silver nanoparticles. nanomedicine-rj.com
Silver Nitrate (AgNO₃)2 mM (stock)1 mM8Room TempOne-pot synthesis of silver nanoparticles with quercetin acting as a reducing agent. nih.gov

Enzymatic Polymerization to Quercetin Oligomers

Enzymatic methods offer a green and often more selective alternative to chemical synthesis for the polymerization of quercetin. Enzymes like peroxidases and polyphenol oxidases can catalyze the oxidation of quercetin, leading to the formation of oligomers, including dimers.

Horseradish Peroxidase (HRP) Catalysis

Horseradish peroxidase (HRP) is a well-studied enzyme that catalyzes the oxidation of a wide range of phenolic substrates, including quercetin, in the presence of hydrogen peroxide (H₂O₂). researchgate.netresearchgate.netmdpi.comnih.gov The enzymatic cycle of HRP involves the formation of highly oxidized intermediates (Compound I and Compound II) that can abstract electrons from substrate molecules, generating radicals. nih.gov

In the case of quercetin, HRP-catalyzed oxidation leads to the formation of quercetin radicals, which can then polymerize. researchgate.netresearchgate.net Studies have shown that this enzymatic polymerization can yield a variety of products, and the reaction conditions, such as pH and the concentrations of the enzyme, substrate, and H₂O₂, can influence the outcome. mdpi.com The oxidation of quercetin by HRP has been observed to be affected by factors like UV-B irradiation, which can impact the enzyme's activity. researchgate.net

EnzymeSubstrateCo-substratepHKey Observation
Horseradish Peroxidase (HRP)QuercetinHydrogen Peroxide (H₂O₂)7.4 (phosphate buffer)HRP catalyzes the oxidation of quercetin, which can be affected by external factors like UV-B irradiation. researchgate.net
Horseradish Peroxidase (HRP)(+)-Catechin (as a model flavonoid)Hydrogen Peroxide (H₂O₂)Not specifiedCatalyzed the oxidative coupling to form biphenyl (B1667301) C-C dimers. researchgate.net

Polyphenol Oxidase (PPO) and Related Systems

Polyphenol oxidases (PPOs), also known as catechol oxidases or tyrosinases, are copper-containing enzymes that catalyze the oxidation of phenols to quinones. nih.gov These quinones are highly reactive and can undergo subsequent non-enzymatic reactions, including polymerization, to form colored products.

The ability of PPO from broad bean seeds to directly oxidize quercetin has been demonstrated. nih.gov The reaction can be monitored by observing spectral changes, and the oxidation rate is pH-dependent, with the highest activity observed at pH 5.0. nih.gov The enzymatic reaction leads to the formation of an absorbent product, and the presence of isosbestic points in the spectra suggests the formation of a single primary product. nih.gov Laccases, a related class of multi-copper oxidases, have also been shown to catalyze the dimerization and polymerization of flavonoids and other phenolic compounds. nih.govnih.gov Laccase-catalyzed oxidation generates radical species that can undergo oxidative coupling to form dimers and polymers. nih.gov

EnzymeSubstratepHKinetic ParametersInhibitors
Polyphenol Oxidase (from broad bean)Quercetin5.0 (optimal)Vₘ = 11 µM/min, Kₘ = 646 µM nih.gov4-hexylresorcinol (Kᵢ = 3.5 µM) nih.gov
Laccase (from Trametes pubescens)Ferulic Acid (as a model phenolic)Not specifiedDimer formation with amplified antioxidant activity. researchgate.netNot specified

Strategic Derivatization and Semisynthetic Approaches

The synthesis of quercetin dimers can be approached through strategic derivatization of the quercetin monomer, followed by coupling reactions. These semisynthetic methods aim to control the dimerization process, influence the final structure of the dimer, and potentially enhance its physicochemical and biological properties. Key strategies involve the regioselective functionalization of the quercetin monomer to direct the coupling reaction to specific sites and the synthesis of acylated or alkylated dimer scaffolds.

Regioselective Functionalization of Quercetin Monomers for Dimerization

The regioselective functionalization of quercetin's multiple hydroxyl groups is a critical step in guiding the dimerization process. By selectively protecting or activating certain hydroxyl groups, it is possible to control the linkage points between the two quercetin units, leading to the formation of specific dimer isomers.

One common approach to achieve regioselectivity is through enzymatic catalysis. For instance, lipases have been used for the regioselective acylation of quercetin, which can then be a substrate for dimerization. While the direct dimerization of these acylated monomers is not extensively detailed in the literature, this functionalization provides a strategic handle for controlled coupling reactions. For example, the enzymatic acylation of quercetin 3-O-glycosides is a known method to obtain regioselectively modified quercetin derivatives, which could potentially be used in subsequent dimerization steps. researchgate.net

Chemical methods for regioselective functionalization often involve protection and deprotection strategies. For example, it is possible to achieve regioselective synthesis of quercetin tetraesters with a single free hydroxyl group at the 5-C or 7-C position through controlled esterification and hydrolysis. nih.gov These selectively functionalized monomers can then be subjected to oxidative coupling conditions to promote dimerization at the unprotected sites. The choice of protecting groups and the reaction conditions are crucial for achieving high regioselectivity.

Another approach involves the direct acylation of quercetin with reagents like 3-chloro-2,2-dimethylpropanoyl chloride, which can lead to a mixture of mono- to tetra-O-substituted isomers depending on the stoichiometry of the reagents. researchgate.net While this may not be strictly regioselective, chromatographic separation of the isomers can provide specific functionalized monomers for subsequent dimerization experiments.

The table below summarizes various approaches to the regioselective functionalization of quercetin monomers that could be strategically employed for dimerization.

Functionalization StrategyReagents/CatalystsKey FindingsPotential for Dimerization
Enzymatic Acylation Lipases (e.g., from Candida antarctica)Can achieve regioselective acylation, particularly at the 3-OH and 7-OH positions.Provides functionalized monomers for controlled coupling reactions.
Controlled Esterification Acid anhydrides or acyl chlorides with controlled stoichiometryCan yield tetraesters with a single free hydroxyl group, for example at the 5-C or 7-C position.Allows for dimerization to be directed to the unprotected hydroxyl group.
Imidazole-promoted Deacylation ImidazoleSelectively removes an acyl group from a fully acylated quercetin, for instance, to yield a tetraacetylated quercetin with a free 7-OH.Generates a reactive site for subsequent dimerization.

Synthesis of Acylated and Alkylated Quercetin Dimer Scaffolds

The synthesis of acylated and alkylated this compound scaffolds can be envisioned through two main pathways: the dimerization of pre-functionalized monomers or the post-dimerization functionalization of a parent this compound. While the literature extensively covers the synthesis of acylated and alkylated quercetin monomers, direct reports on the synthesis of their corresponding dimers are sparse. nih.govmdpi.commdpi.comresearchgate.netrsc.org

The more plausible approach involves the oxidative coupling of acylated or alkylated quercetin monomers. For instance, a regioselectively synthesized 7-O-alkylated quercetin derivative could undergo oxidative dimerization, potentially leading to a C-C or C-O-C linkage between the two monomer units, depending on the reaction conditions. nih.gov The presence of the alkyl group might influence the electronic properties and steric hindrance of the monomer, thereby affecting the dimerization process and the final dimer structure.

The synthesis of acylated quercetin derivatives, such as quercetin pentaacetate, is well-established. researchgate.net These fully acylated derivatives could be subjected to dimerization conditions, followed by selective deacylation to yield specific acylated dimer scaffolds. The choice of acyl groups can modulate the lipophilicity and stability of the resulting dimers.

Enzymatic methods using oxidoreductases like laccases and peroxidases have been shown to polymerize quercetin, which inherently involves a dimerization step. nih.govresearchgate.netnih.govresearchgate.net It is conceivable that acylated or alkylated quercetin derivatives could also serve as substrates for these enzymes, leading to the formation of functionalized dimers and polymers. The specific nature of the acyl or alkyl substituent would likely influence the substrate recognition by the enzyme and the efficiency of the dimerization.

The following table outlines potential synthetic routes to acylated and alkylated quercetin dimers based on known reactions of quercetin monomers.

Dimer Scaffold TypeProposed Synthetic RouteKey Considerations
Alkylated Quercetin Dimers Oxidative coupling of regioselectively O-alkylated quercetin monomers.The position of the alkyl group can direct the dimerization. Reaction conditions (e.g., pH, oxidant) will influence the linkage type.
Acylated Quercetin Dimers Dimerization of fully or partially acylated quercetin monomers, potentially followed by selective deacylation.Acyl groups can act as protecting groups and modulate solubility. The stability of the acyl groups under dimerization conditions needs to be considered.
Enzymatic Synthesis of Functionalized Dimers Laccase or peroxidase-mediated oxidation of acylated or alkylated quercetin monomers.Enzyme specificity for the functionalized substrate is a key factor. The reaction medium and conditions need to be optimized for the specific derivative.

Optimization of this compound Synthesis Protocols

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired dimer and minimizing the formation of side products, such as higher oligomers or degradation products.

For oxidative dimerization of quercetin, pH is a critical factor. Studies have shown that quercetin rapidly forms dimers in weakly basic conditions (e.g., pH 8), while acidic conditions tend to hinder the reaction. researchgate.net The concentration of the quercetin monomer also plays a role, with higher concentrations generally favoring dimerization. researchgate.net The choice of oxidant is another key parameter. While atmospheric oxygen can induce autoxidation and dimerization, stronger oxidizing agents may lead to different product distributions. nih.gov

In the context of enzymatic dimerization using laccases or peroxidases, several factors need to be optimized. These include the source of the enzyme, enzyme concentration, pH of the reaction medium, temperature, and the presence of co-solvents. nih.govresearchgate.netnih.govresearchgate.net For instance, the optimal pH for laccase activity is often in the acidic to neutral range. The use of organic co-solvents can be necessary to improve the solubility of quercetin and its derivatives, but the type and concentration of the co-solvent must be carefully selected to avoid enzyme denaturation.

For Diels-Alder reactions leading to quercetin dimers, temperature and the choice of solvent are important parameters to control the reaction rate and stereoselectivity. researchgate.netnih.govnih.gov Microwave irradiation has been shown to significantly reduce the reaction time for the formation of a quercetin heterodimer compared to conventional heating. researchgate.net The molar ratio of the reactants is also a critical factor that can influence the product distribution. researchgate.net

The table below provides a summary of key parameters that can be optimized for different this compound synthesis protocols.

Synthesis ProtocolKey Parameters for OptimizationExpected Outcome of Optimization
Oxidative Coupling pH, initial quercetin concentration, type of oxidant, reaction time.Increased dimer yield, control over linkage type, and reduced side-product formation.
Enzymatic Dimerization Enzyme source and concentration, pH, temperature, co-solvent type and concentration, substrate concentration.Higher conversion rates, improved enzyme stability and reusability, and potential for regioselective dimerization.
Diels-Alder Reaction Temperature, reaction time, solvent, molar ratio of reactants, use of microwave irradiation.Reduced reaction times, improved yields, and enhanced stereoselectivity.

Advanced Spectroscopic and Analytical Characterization of Quercetin Dimers

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise mass of quercetin (B1663063) dimers, which allows for the calculation of their elemental composition. Coupled with chromatographic separation techniques, HRMS provides the sensitivity and specificity needed to identify and structurally characterize dimers in complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of quercetin and its derivatives, including dimers. mdpi.comyoutube.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. ekb.eg This method is particularly well-suited for analyzing flavonoid compounds, which are often present in complex matrices. mdpi.com In a typical LC-MS setup, the sample is first injected into an HPLC system where the components are separated based on their affinity for a stationary phase (e.g., a C18 or C12 column) and a mobile phase (commonly a mixture of acetonitrile and water with formic acid). nih.gov Following separation, the eluent is introduced into the mass spectrometer for detection and identification.

The application of LC-MS has been successful in the characterization of quercetin oxidation products, including heterodimers. researchgate.net The technique's sensitivity and specificity are crucial for distinguishing between various isomeric forms and for quantifying the parent quercetin and its metabolites after enzymatic hydrolysis. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity and is essential for determining quercetin in biological samples like plasma and urine. nih.govnih.gov

Table 1: Example of LC-MS Parameters for Flavonoid Analysis
ParameterConditionSource
ColumnC12 or C18 nih.govresearchgate.net
Mobile PhaseAcetonitrile/Water with 0.2% Formic Acid nih.gov
Ionization ModeNegative Mode Electrospray Ionization (ESI) nih.gov
DetectionMultiple Reaction Monitoring (MRM) mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of flavonoids, though its application to non-volatile and thermally labile compounds like quercetin and its dimers presents challenges. researchgate.net Direct analysis is hindered by the low volatility of these polyphenolic compounds. Therefore, a crucial prerequisite for GC-MS analysis is a derivatization step to increase analyte volatility and thermal stability. researchgate.netvup.sk

The most common derivatization procedure is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (TMS) groups. vup.sk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) are used for this purpose. researchgate.netvup.sk A developed two-step derivatization process allows for the direct silylation of polar analytes within the plant material, eliminating the need for a separate extraction step. vup.sk High-temperature GC-MS (HTGC-MS) has been successfully applied to the separation and identification of flavonoid glycosides and aglycones following derivatization. vup.sk

Table 2: Silylation Derivatization Protocol for GC-MS Analysis of Flavonoids
StepProcedureReagentsConditionsSource
1Sample Preparation50 mg of sample or 50 µL of standard solutionPlaced in a 2 mL vial vup.sk
2Addition of Reagents300 µL Internal Standard, 300 µL HMDS- vup.sk
3Initiation of Reaction2 µL of Trifluoroacetic acid (TFA)- vup.sk
4ReactionVials placed in thermo-shaker40 °C for 30 min at 15 Hz vup.sk

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS-MS) is an advanced analytical platform that offers high resolution, sensitivity, and mass accuracy. nih.govcispac.galnih.gov This technique is particularly powerful for identifying unknown compounds in complex mixtures, making it ideal for the characterization of quercetin dimers formed under various conditions. nih.govcispac.gal The UPLC system provides rapid and efficient separation of analytes, while the Q-TOF mass spectrometer allows for the precise mass measurement of both precursor and fragment ions, facilitating the determination of elemental compositions and structural elucidation. ucdavis.edunih.gov

Studies have utilized UPLC-Q-TOF-MS-MS to investigate the degradation products of quercetin in boiling water, leading to the identification of quercetin dimers among other compounds. nih.govcispac.gal The high sensitivity and selectivity of the method are also crucial for profiling quercetin metabolites in biological samples. nih.gov In one study, this technique was used to analyze the reaction between quercetin and the DPPH radical, successfully identifying the formation of a quercetin Diels-Alder anti-dimer by observing molecular ion peaks at m/z values double that of the quercetin monomer. nih.gov

Table 3: Quercetin Dimers Identified by UPLC-Q-TOF-MS-MS
Identified CompoundMolecular FormulaObserved Ion [M-H]⁻Context of IdentificationSource
Quercetin-quercetin dimerC₃₀H₁₈O₁₄[C₃₀H₁₈O₁₄-H]⁻Analysis of Pyrola decorata extract researchgate.net
Quercetin DimerNot specifiedNot specifiedDegradation product in boiling water nih.govcispac.gal
Quercetin Diels-Alder anti-dimer (QDAD)Not specifiedm/z 601Reaction product of quercetin with DPPH radical nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of flavonoids, including quercetin dimers. mdpi.com It allows for the ionization of thermally labile molecules directly from a liquid phase, making it highly compatible with LC. ESI can be operated in both positive and negative ion modes, providing complementary information for structural analysis. xml-journal.net Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are performed on selected precursor ions (e.g., the [M-H]⁻ or [M+H]⁺ ion of a dimer) to generate characteristic fragment ions. nih.gov

The fragmentation pathways of quercetin and its dimers provide significant structural insights. Common fragmentation patterns for flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and neutral losses of small molecules like CO, H₂O, and CH₃ radicals from methoxy groups. mdpi.comnih.gov For quercetin dimers, the fragmentation pattern can help to elucidate the nature of the linkage between the two monomer units. For example, the MS/MS spectrum of a quercetin Diels-Alder dimer revealed fragments corresponding to the quercetin monomer (m/z 301) and its oxidized form, quercetin ortho-quinone (m/z 299). nih.gov Further fragmentation of these ions provided additional structural details. nih.gov Analysis in positive ion mode has been used to propose fragmentation pathways for quercetin oxidation products, identifying key daughter ions that represent fragments of the original B-ring. researchgate.netresearchgate.net

Table 4: Characteristic Fragment Ions of Quercetin in ESI-MS
Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)InterpretationSource
Positive303 [M+H]⁺285, 257, 229, 153Loss of H₂O, CO; RDA fragmentation mdpi.comxml-journal.net
Negative301 [M-H]⁻273, 255, 179, 151Loss of CO, C₂H₂O; RDA fragmentation xml-journal.netnih.gov
Positive (Dimer Fragment)603 [M+H]⁺301, 299, 151Monomer ion, oxidized monomer, RDA fragment nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and conformational analysis of organic molecules, including complex natural products like quercetin dimers. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of connectivity, stereochemistry, and spatial orientation.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for the structural elucidation of quercetin dimers. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. researchgate.net

By comparing the ¹H and ¹³C NMR spectra of a this compound to those of the quercetin monomer, the location of the linkage between the two flavonoid units can be determined. researchgate.net The formation of a new bond will cause significant changes in the chemical shifts of the protons and carbons at or near the linkage site. For instance, the disappearance of a proton signal from the aromatic region and the appearance of a new signal in the aliphatic region might indicate a C-C bond formation involving that position. Similarly, the chemical shift of the carbons involved in the linkage will be altered. The coupling constants observed in the ¹H NMR spectrum are also crucial for determining the relative stereochemistry of the newly formed chiral centers in the dimer. semanticscholar.org

Table 5: Reference ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quercetin Monomer in DMSO-d₆
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
2-147.2 researchgate.net
3-135.7 researchgate.net
4-175.8 researchgate.net
5-160.7 researchgate.net
66.19 (d, J=2.0 Hz)98.1 researchgate.net
7-163.9 researchgate.net
86.41 (d, J=2.0 Hz)93.3 researchgate.net
9-156.1 researchgate.net
10-103.0 researchgate.net
1'-122.0 researchgate.net
2'7.68 (d, J=2.2 Hz)115.0 researchgate.net
3'-145.0 researchgate.net
4'-147.9 researchgate.net
5'6.88 (d, J=8.5 Hz)115.6 researchgate.net
6'7.54 (dd, J=8.5, 2.2 Hz)120.0 researchgate.net

Two-Dimensional (2D) Correlation Spectroscopy (COSY-H1-C13)

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the covalent framework of quercetin dimers. While several 2D NMR experiments exist, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are fundamental for establishing connectivity.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In a this compound, COSY spectra are crucial for tracing the proton-proton spin systems within each of the two flavonoid units. Cross-peaks in the COSY spectrum connect protons that are neighbors in a spin system, allowing for the assignment of protons on the A, B, and C rings of each quercetin monomer. By analyzing the coupling networks, it is possible to confirm the integrity of the individual quercetin skeletons within the larger dimeric structure.

Heteronuclear Single Quantum Coherence (HSQC) : The ¹H-¹³C HSQC experiment maps protons directly to the carbons to which they are attached. nih.gov This technique is essential for assigning the carbon resonances of the dimer. nih.gov Each cross-peak in an HSQC spectrum represents a one-bond connection between a specific proton and a carbon atom. sdsu.edu By combining HSQC data with COSY data, a comprehensive map of the C-H framework of each quercetin unit can be constructed. For a this compound, the key diagnostic feature in an HSQC spectrum would be the chemical shift changes for protons and carbons at or near the point of linkage between the two monomers, providing direct evidence of the dimerization site.

For example, in a hypothetical C-C linked dimer, the proton signal for the position involved in the linkage would disappear from the ¹H NMR spectrum, and the corresponding carbon signal in the HSQC would show a significant downfield shift, consistent with its change from a methine (C-H) to a quaternary carbon.

Table 1. Hypothetical 2D NMR Correlations for a this compound
NMR ExperimentInformation GainedApplication to this compound Analysis
¹H-¹H COSYShows proton-proton (H-H) coupling through 2-3 bonds.- Establishes the spin-coupling network within each quercetin unit (e.g., H-5' coupled to H-6').
  • Confirms the integrity of the individual flavonoid ring systems.
  • ¹H-¹³C HSQCCorrelates protons to their directly attached carbons (one-bond C-H correlation).- Assigns specific carbon signals to their corresponding protons.
  • Identifies significant chemical shift changes at the dimer linkage site.
  • Confirms the location of C-C or C-O-C bonds between the monomer units.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Changes

    Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information on the conjugated π-electron system of flavonoids. libretexts.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the specific wavelengths of absorption corresponding to the energy of these electronic transitions. libretexts.org

    Flavonoids like quercetin typically exhibit two major absorption bands in their UV-Vis spectra. medwinpublishers.com

    Band I , appearing in the 300–390 nm range, is associated with the electronic transitions within the cinnamoyl system, which encompasses the B-ring and the C-ring. medwinpublishers.com

    Band II , found in the 240–280 nm range, corresponds to the electronic transitions of the benzoyl system (the A-ring). medwinpublishers.com

    Extended Conjugation : If the dimerization creates a new pathway for π-electron delocalization between the two flavonoid systems, a bathochromic (red) shift to longer wavelengths for Band I is expected. This indicates a lower energy gap for the π-π* transition.

    Interrupted Conjugation : If the linkage disrupts the planarity or the conjugation of one or both monomer units, a hypsochromic (blue) shift to shorter wavelengths may be observed.

    Table 2. Characteristic UV-Vis Absorption Bands for Quercetin and Expected Shifts in Dimers
    Absorption BandTypical Wavelength (Quercetin Monomer)Associated Molecular MoietyExpected Spectral Shift upon Dimerization
    Band I350-385 nmB-ring and C-ring (Cinnamoyl system)Bathochromic (red) shift if conjugation is extended; Hypsochromic (blue) shift if conjugation is disrupted.
    Band II240-280 nmA-ring (Benzoyl system)Generally less affected but can show minor shifts depending on the linkage position.

    Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

    Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. frontiersin.org It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular "fingerprint". researchgate.net

    For quercetin, the FTIR spectrum is characterized by absorption bands corresponding to its multiple hydroxyl (-OH) groups, the carbonyl (C=O) group in the C-ring, aromatic C=C bonds, and C-O bonds. mdpi.com When two quercetin molecules combine to form a dimer, the FTIR spectrum is expected to change in predictable ways that reflect the new covalent linkage.

    Hydroxyl Group Region (~3400 cm⁻¹) : If dimerization occurs via an ether linkage (C-O-C), the number of free hydroxyl groups decreases, which can lead to a change in the shape and intensity of the broad O-H stretching band. Changes in hydrogen bonding patterns will also affect this region.

    Carbonyl Group Region (~1650 cm⁻¹) : The stretching vibration of the C=O group is sensitive to its electronic environment. Dimerization can cause a slight shift in this peak's position.

    Fingerprint Region (<1500 cm⁻¹) : The formation of a new intermolecular bond, such as a C-O-C ether linkage, would give rise to new characteristic stretching vibrations, typically in the 1000-1300 cm⁻¹ region. The loss of an aromatic C-H bond for a C-C linkage would also alter peaks in this region.

    By comparing the FTIR spectrum of a this compound to that of the monomer, researchers can gain direct evidence for the involvement of specific functional groups in the dimerization process. mdpi.com

    Table 3. Key FTIR Functional Group Frequencies for Quercetin and Potential Changes in Dimers
    Vibrational ModeTypical Wavenumber (cm⁻¹)Functional GroupPotential Changes upon Dimerization
    O-H Stretching3600 - 3200Phenolic Hydroxyl (-OH)Change in band shape/intensity due to altered H-bonding or loss of -OH group.
    C=O Stretching~1650γ-pyrone CarbonylSlight shift in frequency due to changes in conjugation or electronic environment.
    C=C Stretching1600 - 1450Aromatic RingsShifts indicating changes in the aromatic system's electron distribution.
    C-O Stretching1300 - 1000Phenolic C-O, Ether C-O-CAppearance of new C-O-C stretch if an ether linkage is formed. Shift in phenolic C-O bands.

    Integrated Multi-Spectroscopic Approaches in this compound Research

    The structural complexity of quercetin dimers necessitates an integrated analytical approach where data from multiple spectroscopic techniques are combined to build a complete and unambiguous picture of the molecule. mdpi.com Relying on a single technique is often insufficient for full characterization. Instead, researchers use a suite of methods, with each providing complementary information. researchgate.net

    A typical multi-spectroscopic workflow for characterizing a novel this compound would involve:

    Mass Spectrometry (MS) : Initially, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the exact molecular weight of the dimer, confirming its elemental formula. nih.gov Tandem MS (MS/MS) experiments can provide initial structural clues by revealing how the dimer fragments. nih.gov

    NMR Spectroscopy (1D and 2D) : As described previously, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and often Heteronuclear Multiple Bond Correlation, HMBC) is employed to piece together the complete covalent structure, establish the stereochemistry, and identify the precise linkage point between the two monomer units.

    FTIR Spectroscopy : FTIR analysis confirms the presence of expected functional groups and provides direct evidence of new bonds (e.g., ether linkages) or the loss of others (e.g., hydroxyl groups) involved in the dimerization.

    By integrating the findings from these methods, a scientifically rigorous and validated structure can be proposed. The molecular formula from MS provides a constraint for the interpretation of NMR data, while FTIR confirms the functional groups assigned by NMR. UV-Vis data then helps to rationalize the electronic properties of the determined structure. This synergistic use of multiple spectroscopic tools is the cornerstone of modern natural product structure elucidation.

    Computational and Theoretical Investigations of Quercetin Dimer Systems

    Molecular Dynamics (MD) Simulations of Quercetin (B1663063) Dimer Interactions

    Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules. By simulating the movements and interactions of atoms and molecules, MD can reveal how quercetin influences the structure, stability, and conformational dynamics of protein dimers.

    The aggregation of the amyloid-β (Aβ) peptide is a key pathological hallmark of Alzheimer's disease, with the Aβ dimer being the smallest and a highly neurotoxic oligomeric species. nih.govacs.orgnih.gov All-atom MD simulations have been employed to explore the inhibitory mechanisms of quercetin on the conformational changes of the Aβ(1-42) dimer. nih.govacs.org

    Studies have shown that quercetin molecules can effectively impede the configurational changes of the Aβ(1-42) dimer. nih.govacs.orgacs.org The simulations, conducted at different molar ratios of Aβ42-to-quercetin (e.g., 1:5 and 1:10), reveal that quercetin can hinder the peptide's self-assembly and aggregation. acs.orgnih.gov Specifically, quercetin molecules reduce the formation of β-sheet structures, which are critical for amyloid fibril formation, and promote more random coil structures within the Aβ42 dimer. acs.org

    The stabilizing effect of quercetin is achieved through direct interactions with the Aβ42 peptides. acs.org Analysis of structural parameters such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) indicates that quercetin forms stable interactions with the dimer, stabilizing its structure and preventing the conformational transitions required for further aggregation. acs.orgnih.gov The presence of quercetin molecules significantly increases the contact area between the Aβ42 dimer and the surrounding water molecules, which hinders the self-assembly process. researchgate.net

    Binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method quantify the interaction strength. The binding affinity is shown to be concentration-dependent, with a higher number of quercetin molecules leading to a more favorable binding free energy. nih.govacs.org

    Binding Free Energy Between Aβ42 Dimer and Quercetin
    SystemBinding Free Energy (ΔGbinding, kcal/mol)
    Aβ42 dimer + 10 quercetin (1:5 ratio)-78.36 ± 9.36
    Aβ42 dimer + 20 quercetin (1:10 ratio)-84.25 ± 10.00

    Data sourced from MM/GBSA calculations in molecular dynamics simulations. acs.org

    Beyond its effects on amyloid aggregates, quercetin has been shown to modulate the stability of other protein systems. Computational studies on protein tyrosine phosphatase nonreceptor type 22 (PTPN22), a regulator of immune responses, demonstrate that quercetin can enhance the structural stability of the protein. mdpi.com

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides deep insights into molecular geometry, conformational stability, and electronic properties, which are crucial for understanding the reactivity and antioxidant mechanisms of compounds like quercetin and its dimers.

    The conformational landscape of the quercetin monomer is remarkably complex due to the rotational freedom of its five hydroxyl groups and the phenyl B ring. researchgate.netnih.gov Quantum-chemical calculations have identified as many as 48 stable conformers for the monomer, including both planar and non-planar structures, with relative Gibbs free energies spanning a wide range. nih.gov This conformational diversity is stabilized by various intramolecular hydrogen bonds and van der Waals contacts. nih.gov

    While the monomer has been extensively studied, the characterization of quercetin dimer conformers is less common. However, specific dimers formed through oxidative processes have been identified and characterized. One such example is the quercetin Diels-Alder anti-dimer (QDAD), which can be formed enzymatically. nih.gov This dimer is a hybrid structure comprising a quercetin moiety and a quercetin ortho-quinone moiety. nih.gov The formation of such dimers involves a concerted attack of a quercetin ortho-quinone on a quercetin molecule, leading to specific stereoisomers like the (2R,3R)-anti-dimer or the (2S,3S)-anti-dimer. nih.gov DFT calculations are essential for determining the optimized geometry, electronic structure, and relative stability of these complex dimeric arrangements. researchgate.net

    The antioxidant activity of flavonoids is closely linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. DFT calculations are instrumental in evaluating the thermochemical parameters that govern these mechanisms, such as bond dissociation enthalpies (BDEs), ionization potentials (IPs), and proton affinities (PAs). nih.govfrontiersin.org

    For the quercetin monomer, theoretical studies suggest that the primary antioxidant mechanism in polar environments is the Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com This is because the calculated PAs are significantly lower than the BDEs of the phenolic hydrogens, indicating that deprotonation is the most favorable initial step. nih.govfrontiersin.org

    When comparing quercetin to its Diels-Alder dimer metabolite (QDAD), experimental and theoretical evidence indicates that the dimer possesses weaker antioxidant activity than the parent monomer. nih.gov This can be rationalized through DFT. The formation of the dimer involves the modification and consumption of key functional groups responsible for quercetin's potent antioxidant effects, particularly the 3',4'-catechol moiety in the B ring. The structural changes in the dimer likely lead to higher BDEs and less favorable PAs for the remaining hydroxyl groups compared to the monomer, thus reducing its capacity to neutralize radicals via mechanisms like SPLET. nih.gov

    Molecular Docking Studies of this compound Binding Sites

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like quercetin interact with protein targets.

    While extensive molecular docking studies have been performed on the quercetin monomer, investigations involving quercetin dimers are not well-documented in the literature. The existing research predominantly focuses on docking the monomeric form of quercetin into the binding sites of various proteins to elucidate its inhibitory or modulatory effects.

    For example, docking studies of the quercetin monomer have identified its potential to bind to the active sites of enzymes such as:

    Inducible Nitric Oxide Synthase (iNOS): Quercetin is predicted to fit within the binding cavity of the iNOS dimer, interacting with key residues and the protoporphyrin IX (HEM) group. nih.govresearchgate.net

    Angiotensin-Converting Enzyme (ACE): Simulations show that quercetin interacts favorably with the active site of ACE, forming hydrogen bonds with amino acids like GLU 384, TYR 520, and the catalytic Zn ion. sciforum.net

    Mitochondrial F-type ATPase: Quercetin docks with the F0F1 ATPase, showing a binding affinity that suggests it can modulate the enzyme's function, which is relevant in the context of apoptosis. nih.gov

    These studies on the monomer highlight the types of interactions—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding of flavonoids to protein targets. Although specific docking studies for quercetin dimers are lacking, these monomer-based findings provide a methodological framework for how such investigations could be conducted to explore the binding sites and therapeutic potential of dimeric species.

    Prediction of Molecular Interactions with Biological Targets

    Computational methods, particularly molecular docking, are instrumental in predicting how a ligand like a this compound might interact with biological targets at a molecular level. These predictions are foundational for understanding the dimer's potential therapeutic effects.

    One specific dimer, the quercetin Diels-Alder anti-dimer (QDAD), has been identified as a metabolic product of quercetin formed through enzymatic or free radical oxidation followed by a Diels-Alder reaction. nih.gov This transformation is significant as it alters the molecule's structure and, consequently, its biological activity. Studies have investigated the role of QDAD in the context of ferroptosis, a form of programmed cell death. nih.gov While detailed molecular docking studies predicting the specific binding pose of QDAD within protein targets like those involved in ferroptosis pathways are still emerging, the formation of the dimer from the monomer itself points to a modification in its interaction profile. The dimerization process, originating from the oxidation of the catechol moiety in the quercetin monomer, suggests that the resulting dimer has a different set of functional groups available for interaction with protein residues. nih.govresearchgate.net

    Ligand-Protein Binding Affinity Profiling

    The binding affinity, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. Computational techniques can estimate this affinity, providing a valuable metric for comparing the potency of different compounds.

    For the quercetin Diels-Alder anti-dimer (QDAD), its antioxidant capacity, which is related to its interaction with and neutralization of radical species, has been compared to its monomer precursor. Experimental assays revealed that QDAD is a less potent antioxidant than quercetin. nih.gov This suggests a weaker interaction with, or a lower reactivity towards, radical targets. The dimerization fundamentally alters the electronic and structural properties that are key to quercetin's high antioxidant activity. nih.govfrontiersin.org

    The following table presents comparative IC50 values from various antioxidant assays, illustrating the difference in activity between quercetin and its dimer, QDAD. nih.gov Lower IC50 values indicate higher antioxidant activity.

    Table 1: Comparative Antioxidant Activity (IC50 in µM) of Quercetin vs. This compound (QDAD)
    AssayQuercetin (Monomer)This compound (QDAD)
    DPPH● Scavenging8.315.2
    Lipid Peroxidation Inhibition2.55.8
    Cu2+ Reducing Power5.214.8
    Fe3+ Reducing Power14.825.6

    Quantum Chemical Assessment of Redox Properties

    Quantum chemical methods, such as Density Functional Theory (DFT), are essential for assessing the redox properties of molecules. These properties, including ionization potential, electron affinity, and bond dissociation enthalpy (BDE), are fundamental to the antioxidant mechanism of flavonoids.

    The formation of quercetin dimers is an oxidative process. researchgate.net In weakly basic aqueous solutions, quercetin can undergo deprotonation and oxidation to form an o-quinone. This reactive intermediate can then couple with a nucleophilic quercetin monomer to form a C-O-C linked dimer. researchgate.net This oxidative dimerization inherently alters the molecule's redox characteristics.

    Biological Mechanism Studies of Quercetin Dimers in Preclinical Models

    Modulation of Protein Dimerization and Oligomerization Processes

    Quercetin (B1663063) has been shown to interact with and modify the dimerization and subsequent aggregation of several critical proteins, thereby influencing their physiological and pathological functions.

    Inhibition of Amyloid-β Dimer Aggregation

    The aggregation of the Amyloid-β (Aβ) peptide, particularly the formation of neurotoxic dimers and oligomers, is a key event in the pathogenesis of Alzheimer's disease. acs.orgnih.gov Preclinical studies, including all-atom molecular dynamics simulations, have demonstrated that quercetin can effectively inhibit the aggregation of the Aβ42 dimer. acs.orgnih.govresearchgate.net

    Quercetin molecules impede the conformational changes of the Aβ42 dimer that are necessary for aggregation. nih.govnih.gov They achieve this by stabilizing the dimer's structure, reducing the formation of β-sheet structures, and promoting random coil configurations. acs.orgnih.gov This interaction hinders the self-assembly of Aβ42 peptides into larger, toxic oligomers and fibrils. acs.orgnih.govmdpi.com The binding affinity and inhibitory effect are dose-dependent; a higher molar ratio of quercetin to the Aβ42 dimer results in stronger interactions and greater inhibition of conformational changes. nih.govnih.gov These findings suggest that quercetin directly interferes with the initial steps of pathological protein aggregation. acs.orgnih.govfrontiersin.org

    Table 1: Effects of Quercetin on Amyloid-β42 Dimer Aggregation

    ParameterObservation in the Presence of QuercetinReference
    Conformational Change Inhibited acs.orgnih.gov
    β-Sheet Formation Reduced/Eliminated acs.orgnih.gov
    Random Coil Structure Enhanced acs.orgnih.gov
    Structural Stability of Aβ42 Increased acs.org
    Fibrillization Effectively Inhibited acs.org

    Promotion and Stabilization of Cysteine String Protein Alpha (CSPα) Dimerization

    In contrast to its inhibitory effects on Aβ aggregation, quercetin actively promotes the dimerization of Cysteine String Protein Alpha (CSPα), a neuroprotective synaptic vesicle protein. researchgate.netnih.govnih.gov Studies have shown that quercetin induces the formation of stable CSPα-CSPα dimers. researchgate.netsemanticscholar.org This action is highly specific and depends on the unique cysteine-rich string region of the CSPα protein, as other members of the J protein family are not similarly affected. researchgate.netnih.govsemanticscholar.org

    The quercetin-induced dimerization of CSPα is concentration-dependent and is thought to inhibit the protein's chaperone activity by reducing the assembly of the functional CSPα:Hsc70 complex. researchgate.netnih.govnih.govsemanticscholar.org This modulation of CSPα function has been correlated with an inhibition of synapse formation and synaptic transmission in primary neuronal cultures, highlighting quercetin's ability to selectively target and alter the function of specific neuroprotective proteins. researchgate.netnih.govnih.gov

    Interaction with Specific Protein Dimer Interfaces (e.g., FabZ, TtgR, Transthyretin)

    Quercetin's ability to modulate protein function extends to its interaction with the interfaces of various protein dimers and tetramers.

    FabZ: Structural studies have shown that quercetin can bind directly to the dimer interface of β-hydroxyacyl-ACP dehydratase (FabZ), an essential enzyme in bacterial fatty acid synthesis. researchgate.net

    Transthyretin (TTR): Quercetin and its glycosylated derivatives act as stabilizers of the native TTR homotetramer. mdpi.comdntb.gov.uaunipi.it Crystal structures reveal that quercetin binds within the thyroxine-binding sites located at the dimer-dimer interface of TTR. nih.govmdpi.com This binding strengthens the association between the TTR dimers, stabilizing the tetrameric assembly and thereby inhibiting the dissociation into aggregation-prone monomers that leads to TTR amyloidosis. mdpi.comnih.govresearchgate.net The interaction involves hydrogen bonds with residues from opposing dimers, such as Lys15 and Ser117, which act like "molecular staples" to hold the tetramer together. nih.gov

    Table 2: Quercetin Interaction with Protein Dimer/Tetramer Interfaces

    Protein TargetBinding LocationFunctional EffectReference
    FabZ Dimer InterfaceInhibition (Implied) researchgate.net
    TtgR Hydrophobic pocket within each monomer of the dimerModulation of transcriptional repression nih.govnih.gov
    Transthyretin (TTR) Dimer-dimer interface (thyroxine-binding sites)Stabilization of the native tetramer mdpi.comnih.gov

    Enzymatic Target Inhibition by Quercetin Dimers and Their Analogs

    Quercetin and its semi-synthetic derivatives have been identified as potent inhibitors of key enzymes involved in metabolic pathways.

    Aldose Reductase Inhibition

    Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Quercetin and its derivatives are effective inhibitors of this enzyme. nih.govresearchgate.net For instance, a semi-synthetic derivative of quercetin, 3,7-bis-hydroxy-2-(3´-hydroxy-4´-(2-chloro-1,4-naphtoquinone-3-oxy)phenyl)-5-hydroxy-chromen-4-one, demonstrated potent noncompetitive inhibition of aldose reductase isolated from rat eye lenses with a half-maximal inhibitory concentration (IC50) of 2.09 µM. pa2online.org Quercetin itself also shows high inhibitory activity, with reported IC50 values around 2.11 µM against rat lens aldose reductase. researchgate.net Computational studies further support quercetin's strong binding affinity for aldose reductase. mdpi.com

    Alpha-Glucosidase Inhibition

    Alpha-glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can help manage postprandial hyperglycemia. Quercetin is a potent inhibitor of α-glucosidase, with studies showing it to be significantly more effective than the commercially available drug acarbose (B1664774). nih.govmdpi.commdpi.com One study reported an IC50 value of 0.017 mmol/L for quercetin, which was about five times more potent than acarbose (IC50 of 0.091 mmol/L). nih.gov The inhibitory mechanism is typically a mixed type of noncompetitive and uncompetitive inhibition. nih.govnih.gov In contrast, quercetin's glycosides, such as isoquercetin (B192228) and rutin, are less potent inhibitors than the quercetin aglycone, indicating that the structural form of the flavonoid is crucial for its inhibitory activity. nih.gov

    Table 3: Inhibitory Activity of Quercetin and Analogs on Aldose Reductase and α-Glucosidase

    EnzymeCompoundIC50 ValueInhibition TypeReference
    Aldose Reductase Quercetin2.11 µMNot specified researchgate.net
    Aldose Reductase Quercetin Derivative 12.09 µMNoncompetitive pa2online.org
    α-Glucosidase Quercetin0.017 mmol/L (17 µM)Mixed nih.gov
    α-Glucosidase Isoquercetin0.185 mmol/L (185 µM)Mixed nih.gov
    α-Glucosidase Rutin0.196 mmol/L (196 µM)Mixed nih.gov
    α-Glucosidase Acarbose (Reference)0.091 mmol/L (91 µM)Not specified nih.gov

    Cellular Regulatory Pathway Modulation in In Vitro Systems

    Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Studies utilizing an erastin-treated bone marrow-derived mesenchymal stem cell (bmMSC) model have investigated the anti-ferroptotic capabilities of the catecholic flavonol quercetin and its metabolite, the Quercetin Diels-Alder anti-Dimer (QDAD). nih.govnih.gov Research indicates that while both compounds can protect bmMSCs from erastin-induced ferroptosis, their efficacy differs significantly. nih.govnih.gov

    Quercetin demonstrated a more potent anti-ferroptotic effect than QDAD. nih.govnih.gov This was substantiated through multiple assays, including lactate (B86563) dehydrogenase (LDH) release assays, which measure cytotoxicity, and cell viability assays. nih.gov The protective mechanism is believed to be linked to the antioxidant pathway, where quercetin's radical-scavenging activity inhibits lipid peroxidation. nih.govnih.gov During this antioxidant process, quercetin can be converted into its dimer metabolite, QDAD. nih.gov However, this conversion results in a molecule with diminished protective capabilities, positioning QDAD as a less effective anti-ferroptotic agent compared to its precursor, quercetin. nih.govnih.gov

    The comparative efficacy of Quercetin and QDAD in protecting against erastin-induced cytotoxicity is summarized below.

    CompoundRelative Anti-Ferroptotic ActivityRelative Antioxidant ActivityReference
    QuercetinHigherHigher nih.govnih.gov
    QDADWeakerWeaker nih.govnih.gov

    This table illustrates the comparative protective effects of Quercetin and its dimer QDAD in an in vitro model of ferroptosis.

    The antiproliferative potential of quercetin dimers has been explored in cancer cell lines, with findings suggesting that dimerization can significantly alter cytotoxic activity. In studies involving MDA-MB-231 breast cancer cells, it was observed that quercetin rapidly oxidizes in cell culture media to form a dimer. nih.govbohrium.com

    However, this specific quercetin dimer was found to lack the antiproliferative effects associated with its monomer precursor. nih.govbohrium.com Research indicates that the this compound is unable to cross the cell membrane, which prevents it from inducing cytotoxicity in the MDA-MB-231 cells. nih.govbohrium.com This suggests that for this particular cell line and dimer, the unmodified quercetin monomer is the form responsible for eliciting cell death. bohrium.com The addition of ascorbic acid to the culture media was found to enhance quercetin's ability to induce cell death, likely by reducing the oxidative dimerization process. nih.gov

    CompoundMembrane PermeabilityCytotoxicity in MDA-MB-231 CellsReference
    Quercetin (Monomer)PermeableInduces cell death bohrium.com
    This compound (Oxidative)Not PermeableDoes not induce cell death nih.govbohrium.com

    This table summarizes the differential antiproliferative effects of quercetin and its oxidative dimer on MDA-MB-231 breast cancer cells.

    Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the anti-inflammatory modulation pathways of this compound analogs. Existing research predominantly focuses on the well-documented anti-inflammatory properties of quercetin monomer and its non-dimer derivatives.

    Quercetin has been shown to impact synaptic function by directly targeting the synaptic vesicle protein, Cysteine String Protein alpha (CSPα). nih.govnih.govsemanticscholar.org CSPα is a neuroprotective J protein essential for maintaining synaptic integrity. nih.gov Research demonstrates that the quercetin monomer promotes the formation of stable CSPα-CSPα dimers. nih.govnih.govresearchgate.net This induced dimerization is dependent on the unique cysteine-rich string region of the CSPα protein. nih.govnih.gov

    Antioxidant Activity and Oxidative Stress Response of this compound Species

    The antioxidant capacity of quercetin dimers has been evaluated in comparison to the quercetin monomer using various radical scavenging assays. The Quercetin Diels-Alder anti-Dimer (QDAD) has been specifically studied for its ability to scavenge free radicals. nih.govnih.gov

    Investigations using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays, as well as other methods measuring Cu²⁺-reducing and Fe³⁺-reducing power, have consistently shown that quercetin possesses superior antioxidant activity compared to its dimer, QDAD. nih.govresearchgate.net The formation of the dimer from the monomer, which can occur during antioxidant reactions, leads to a molecule with a weaker radical scavenging potential. nih.govnih.gov This indicates that the specific structural arrangement of the quercetin monomer is more effective for donating a hydrogen atom to neutralize free radicals like DPPH. nih.gov

    AssayQuercetin ActivityQDAD ActivityReference
    DPPH Radical ScavengingHigherLower nih.govresearchgate.net
    Cu²⁺-Reducing PowerHigherLower nih.govresearchgate.net
    Fe³⁺-Reducing PowerHigherLower nih.govresearchgate.net

    This table provides a comparative overview of the antioxidant potential of Quercetin versus its Diels-Alder anti-dimer (QDAD) across different chemical assays.

    Comparative Analysis of Antioxidant Efficacy Against Monomeric Quercetin

    The antioxidant efficacy of quercetin dimers, when compared to their monomeric precursor, presents a nuanced picture that varies depending on the specific dimer and the oxidative species being targeted. Studies reveal that not all dimerization results in enhanced antioxidant activity; in some cases, the monomer remains more potent.

    One significant study focused on the quercetin Diels-Alder anti-dimer (QDAD), a metabolite that can form when quercetin acts as an antioxidant. nih.gov In preclinical models using bone marrow-derived mesenchymal stem cells, monomeric quercetin consistently demonstrated superior antioxidant and anti-ferroptosis activity compared to QDAD. nih.gov The antioxidant effects were evaluated using several assays, and quercetin registered lower IC50 values than QDAD, indicating greater potency. nih.gov For instance, in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, quercetin's IC50 was found to be 0.023 mg/mL, whereas QDAD's was 0.031 mg/mL. nih.gov This suggests that the dimerization of quercetin into QDAD during the antioxidant process may represent a metabolic conversion to an inferior antioxidant. nih.gov

    Table 1: Comparative Antioxidant Activity (IC50) of Quercetin vs. Quercetin Diels-Alder anti-dimer (QDAD)

    Antioxidant AssayQuercetin IC50 (mg/mL)QDAD IC50 (mg/mL)
    DPPH radical-scavenging0.0230.031
    PTIO radical-scavenging0.0190.024
    Cu2+-reducing power0.0130.016
    Fe3+-reducing power0.0300.036
    Data sourced from studies on erastin-induced ferroptosis in bone marrow-derived mesenchymal stem cells. nih.gov A lower IC50 value indicates higher antioxidant activity.

    Conversely, research on a different this compound, synthesized through a Mannich reaction, highlights its specialized and potent efficacy against specific reactive oxygen species. This particular dimer proved to be an exceptionally powerful quencher of singlet oxygen (¹O₂), with a rate constant (kQ) of 8.5 × 10⁸ M⁻¹ s⁻¹ in methanol. nih.gov This activity is central to its ability to protect against the photooxidation of A2E, a compound implicated in age-related macular degeneration. nih.gov However, its chain-breaking antioxidant capabilities against peroxyl radicals (ROO·) were found to be limited. The rate constant for this activity was 7.3 × 10⁵ M⁻¹ s⁻¹, a value described as being essentially identical to that of monomeric quercetin. nih.gov

    These findings collectively indicate that the antioxidant efficacy of a this compound is not inherently superior to the monomer. While the Diels-Alder dimer (QDAD) appears to be a less potent antioxidant across several measures, other synthetic dimers can be engineered to exhibit highly potent and specific activity against certain oxidants, such as singlet oxygen, while showing comparable activity to the monomer in other contexts. nih.govnih.gov

    Elucidation of Electron Transfer and Proton Loss Mechanisms

    The antioxidant activity of flavonoids like quercetin is fundamentally governed by their ability to donate hydrogen atoms or electrons to neutralize free radicals. The mechanisms behind this process, which can lead to the formation of quercetin dimers, primarily involve electron transfer and proton loss. nih.govnih.gov The main pathways for the initial antioxidant action of monomeric quercetin are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

    The formation of the quercetin Diels-Alder anti-dimer (QDAD) serves as a practical example of these mechanisms in action. The process is initiated when monomeric quercetin scavenges a radical. nih.gov From a redox chemistry perspective, this involves the oxidation of quercetin, specifically its catechol group on the B-ring, to form a quercetin ortho-quinone. nih.gov This initial oxidation step can proceed through several pathways, including a combination of electron-transfer (ET) and proton-transfer (PT). nih.gov The SPLET mechanism is considered a highly favorable pathway for quercetin in aqueous environments. nih.gov This mechanism involves the initial deprotonation (proton loss) from one of the hydroxyl groups, followed by the transfer of an electron to the radical species. nih.govresearchgate.net

    Specifically, the deprotonation and subsequent oxidation (electron loss) of quercetin generate the reactive ortho-quinone intermediate. researchgate.net This electrophilic quinone then acts as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with a second, nucleophilic quercetin molecule (the diene). nih.gov This coupling of the oxidized and non-oxidized monomers results in the formation of the C-O-C linkage that characterizes the dimer. nih.govresearchgate.net This dimerization is therefore a direct consequence of the initial electron and proton transfer events inherent in quercetin's primary antioxidant function. The entire process illustrates a cascade where the monomer's radical-scavenging activity produces a reactive intermediate that is then stabilized through dimerization. nih.gov

    Structure Activity Relationship Sar Investigations of Quercetin Dimer Compounds

    Correlating Dimeric Linkage Type with Biological Activity

    The biological activity of biflavonoids, which are dimers of flavonoid units, is significantly influenced by the nature of the linkage between the monomeric units. conicet.gov.ar These linkages can be either C-C or C-O-C bonds and can connect the flavonoid moieties symmetrically or asymmetrically through linkers of varying lengths. researchgate.netmdpi.com

    The type of dimeric linkage in flavonoids has been shown to correlate with a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and vasorelaxant effects. researchgate.netmdpi.comconicet.gov.ar For instance, the dimerization of quercetin (B1663063) through a Mannich reaction has produced a dimer with potent singlet oxygen quenching abilities, which is relevant for preventing conditions like age-related macular degeneration. researchgate.net

    Furthermore, studies on other dimeric flavonoids have highlighted the importance of the linker. While some studies have shown no clear relationship between the linker's length and nature and the observed antiproliferative activities, others have demonstrated that specific linkers can enhance activity. mdpi.com For example, a C2-symmetric dimer connected by a biphenylmethane bridge displayed significant antiproliferative activity against U251 and KB3-1 cancer cell lines. mdpi.com

    The enzymatic oxidation of flavonols can lead to the formation of dimeric compounds, particularly in aprotic conditions. mdpi.com The resulting structures and their biological activities are directly dependent on the initial flavonoid structure and the reaction conditions.

    Influence of Substituent Position and Chemical Modification on Activity Profiles

    The biological activity of quercetin and its derivatives is highly dependent on their chemical structure, particularly the substitution pattern of hydroxyl groups. mdpi.compan.olsztyn.pl Modifications such as glycosylation and methylation at different positions on the quercetin molecule can significantly alter its activity profile. nih.gov

    Key structural features of quercetin responsible for its high antioxidative capacity include the ortho-dihydroxy (catechol) structure in the B-ring, the 2,3-double bond in conjunction with a 4-carbonyl group in the C-ring, and the hydroxyl group at position 3. nih.govresearchgate.net The presence of a catechol structure is a crucial determinant of the antiradical potency of flavonoids. mdpi.com

    Chemical modifications can either enhance or diminish the biological activities of quercetin. For example, while quercetin itself is a potent antioxidant, its Diels-Alder dimer metabolite (QDAD) exhibits weaker anti-ferroptosis and antioxidant activities. nih.gov Conversely, the introduction of hydroxyl groups ortho to the phenolic OH in other dimeric polyphenols has been shown to increase their radical scavenging activity. researchgate.net

    The position of substituents on the A-ring also plays a role. While it is generally believed that A-ring substituents are not directly involved in the scavenging mechanism, the presence of a group on the C-8 position that can form hydrogen bonds with the hydroxyl at C-7 may influence the radical scavenging ability. mdpi.commdpi.com

    Furthermore, quercetin has been shown to promote the dimerization of Cysteine String Protein (CSPα) in a concentration-dependent manner, which is dependent on the unique cysteine string region of the protein. semanticscholar.org This effect is also observed with other flavonoids like epigallocatechin gallate (EGCG), suggesting that the common polyphenol structure is central to this activity. semanticscholar.org

    Stereochemical Considerations in Quercetin Dimer Bioactivity

    The stereochemistry of flavonoid dimers is a critical factor influencing their biological activity. While extensive research on the stereochemical aspects of quercetin dimers specifically is still emerging, studies on related dimeric compounds provide valuable insights. For instance, in a series of novel indane dimers, the stereochemical configuration at the C-1 and C-2 positions was found to be a key determinant of their pharmacological activity. oup.com

    The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets. In the case of quercetin, it can exist in different conformations, such as the anti and syn conformations of the catechol ring. nih.gov The syn conformation has been shown to form more attractive quercetin dimers than the anti conformation. nih.gov

    The quercetin Diels-Alder anti-dimer (QDAD) is a metabolite formed from quercetin. nih.gov The specific stereoisomer, 2R,3R-QDAD, has been studied for its anti-ferroptosis activity, which was found to be weaker than that of the parent quercetin molecule. nih.gov This highlights that the specific spatial arrangement resulting from the dimerization process directly impacts the biological outcome.

    Further research is needed to fully understand the importance of stereochemistry in the bioactivity of various quercetin dimers. mdpi.com

    Examination of Conformational Rigidity and Planarity on Molecular Interactions

    The conformation of the quercetin molecule, specifically its planarity, plays a significant role in its molecular interactions and subsequent biological activity. The degree of planarity is influenced by the dihedral angles between its constituent rings. researchgate.net

    Studies have shown that a more planar conformation of quercetin can lead to stronger π-stacking interactions, which can result in higher relative stability in certain crystalline forms. whiterose.ac.uk The presence of water molecules in hydrated quercetin structures can promote a more planar arrangement. whiterose.ac.ukresearchgate.net

    The antioxidant activity of quercetin derivatives has been correlated with their dihedral angles. Quercetin itself, with dihedral angles α (C3-C2-C1'-C6') of 11.5º and β (O1-C2-C-1'-C2') of 6.6º, exhibits high antioxidant properties. researchgate.net Derivatives with similar dihedral angles also show comparable activity, while significant variations in these angles can lead to a decrease in antioxidant capacity. researchgate.net This suggests that maintaining a specific three-dimensional structure is crucial for this particular biological function.

    The interaction of quercetin with proteins can also be influenced by its conformation. For example, quercetin binds to a specific pocket at the dimer interface of the IRE1 Kinase Extension Nuclease (KEN) domain. nih.gov This binding involves π-π stacking and hydrogen bonds, which are dependent on the relative orientation of quercetin's rings. nih.gov The binding of quercetin at this site stabilizes the dimeric interface of the protein. nih.gov

    The flexibility or rigidity of the linker in dimeric compounds can also be a factor, although in some cases, no clear relationship has been established between the linker's nature and the observed antiproliferative activities. mdpi.com

    Rational Design Principles for Optimized this compound Scaffolds

    The rational design of this compound scaffolds aims to create new molecules with enhanced biological activity and improved properties. researchgate.net This process relies on a deep understanding of the structure-activity relationships of existing compounds.

    Several key principles guide the design of optimized quercetin dimers:

    Targeting Specific Interactions: The design should aim to enhance interactions with the intended biological target. For example, designing dimers that can effectively bind to the dimer interface of proteins can be a strategy to modulate their activity. nih.gov This can involve optimizing electrostatic and shape complementarity. acs.org

    Modifying Key Structural Features: The inherent antioxidant properties of quercetin are linked to specific structural motifs, such as the catechol group in the B-ring and the 3-OH group. researchgate.net Dimerization strategies can be employed to protect or enhance the activity of these groups.

    Improving Physicochemical Properties: Dimerization can be used to improve properties such as solubility. For instance, the dimerization of silybin, another flavonoid, resulted in compounds with significantly improved water solubility compared to the monomer. mdpi.com

    Ease of Synthesis: For a dimeric drug to be viable, its synthesis should be efficient and scalable. mdpi.com Common chemical reactions like ether or ester formation, click chemistry, and oxidative coupling are often employed. mdpi.com

    By applying these principles, researchers can rationally design and synthesize novel this compound scaffolds with optimized activity profiles for various therapeutic applications. semanticscholar.orgresearchgate.net

    Natural Occurrence and Isolation of Quercetin Dimers

    Identification and Characterization in Botanical Sources (e.g., Allium cepa)

    Quercetin (B1663063) dimers have been identified and characterized in several plant sources, with onions (Allium cepa) being a notable example. Research indicates that a quercetin dimer found in onions is identical to one formed through the rapid oxidation of quercetin in laboratory settings nih.gov. The outer layers and skins of onions, often considered processing waste, are particularly rich sources of quercetin derivatives, including dimers and trimers nih.gov.

    In addition to Allium cepa, quercetin dimers, specifically a type known as quercetin Diels-Alder anti-dimer (QDAD), have been found in other plants like Dysosma versipellis nih.gov. The identification of these complex structures relies on advanced analytical techniques. Reverse-phase high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry (RP-HPLC-PDA-ESI-MSn) is a key method. For instance, a quercetin hexoside dimer was identified in Allium cepa tunic extract, exhibiting a characteristic parent ion at m/z 927, which fragments into ions corresponding to quercetin dihexoside (m/z 463) and quercetin aglycone (m/z 301) nih.gov. Similarly, mass spectrometry (MS) has been used to identify quercetin dimers by detecting molecular ion peaks at m/z 601 and 602, which are approximately double the molecular weight of monomeric quercetin nih.gov.

    The table below summarizes the types of quercetin dimers identified in botanical sources and the analytical methods used for their characterization.

    Botanical SourceIdentified this compound SpeciesAnalytical Technique(s)
    Allium cepa (Onion)This compoundOxidation analysis comparison nih.gov
    Allium cepa (Onion)Quercetin Hexoside DimerRP-HPLC-PDA-ESI-MSn nih.gov
    Dysosma versipellisQuercetin Diels-Alder anti-dimer (QDAD)Mass Spectrometry (MS) nih.gov

    Co-existence and Metabolic Relationship with Monomeric Quercetin in Biological Systems

    Quercetin and its dimeric forms frequently co-exist within the same plant, a phenomenon that stems from the metabolic relationship between the two molecules nih.govresearchgate.net. The formation of quercetin dimers is a direct result of the transformation of monomeric quercetin within the plant's metabolic pathways.

    The primary mechanism for the formation of quercetin dimers is enzymatic oxidation nih.govmdpi.com. Quercetin, a type of catecholic flavonol, can be enzymatically transformed into a dimer, such as the quercetin Diels-Alder anti-dimer (QDAD) nih.gov. Enzymes like catechol oxidase and aurone (B1235358) synthase can oxidize the catechol group of quercetin to an ortho-quinone. This highly reactive intermediate then undergoes a Diels-Alder reaction, a type of dimerization, to form the stable dimer nih.gov. This metabolic conversion explains why quercetin and its corresponding dimers are often found together in plant tissues nih.gov.

    Oxidative processes, in general, are central to the dimerization of quercetin. The oxidation can be triggered by various factors within the plant's biological system, including enzymes (like laccase and peroxidase), metal ions, and reactive oxygen species nih.govmdpi.comresearchgate.net. These processes involve the generation of quercetin radicals, which then couple together to form dimers mdpi.comresearchgate.net. This oxidative coupling is a fundamental process in the biosynthesis of more complex polyphenols from simpler phenolic precursors. The high relevance and co-existence of catecholic flavonols like quercetin and their Diels-Alder dimers strongly indicate that the dimers are metabolites of the monomers in plants nih.gov.

    Future Directions and Emerging Research Avenues for Quercetin Dimers

    Development of Novel and Efficient Synthetic Routes for Complex Quercetin (B1663063) Dimers

    The synthesis of quercetin dimers presents considerable challenges, often resulting in complex mixtures that are difficult to separate and purify. google.com Traditional chemical methods, such as direct acylation or the use of peroxyl radical generators, frequently lead to low yields and a variety of non-selective products. google.comacs.org The primary obstacle lies in the selective modification of quercetin's multiple hydroxyl groups, which have different chemical reactivities. google.com

    Future research is increasingly focused on overcoming these hurdles through novel synthetic strategies. Key emerging areas include:

    Enzymatic and Biocatalytic Synthesis: A highly promising direction is the use of enzymes to catalyze dimerization, offering a more controlled and environmentally friendly alternative to conventional chemical synthesis. researchgate.netmdpi.com Enzymes like laccase and horseradish peroxidase (HRP) have been successfully used to polymerize quercetin and other flavonoids. researchgate.netrsc.orgresearchgate.net The process typically involves the enzymatic oxidation of the quercetin monomer to create a radical species, which then couples to form dimers and subsequently larger oligomers. researchgate.netresearchgate.net This biocatalytic approach can operate under mild conditions and has been shown to produce dimeric and trimeric forms of flavonoids like rutin. rsc.org Research in this area will likely focus on discovering new enzymes, optimizing reaction conditions, and scaling up production for industrial and pharmaceutical applications. mdpi.comacademicjournals.org

    Regioselective Chemical Synthesis: To avoid complex product mixtures, researchers are developing multi-step synthetic routes that involve the selective protection and deprotection of quercetin's hydroxyl groups. beilstein-journals.org For instance, an efficient five-step synthesis of 4′-O-methylquercetin has been reported that relies on the selective protection of different hydroxyl groups using reagents like dichlorodiphenylmethane (B138671) and chloromethyl ether. beilstein-journals.org Future work will aim to refine these protection-deprotection strategies to construct more complex and specific dimer linkages.

    Metal-Mediated Dimerization: An innovative approach involves reacting quercetin with specific metal salts, such as those of silver, copper, or iron, at elevated temperatures. google.com This method has been reported to produce quercetin dimers in nearly quantitative yields, offering a significant improvement over radical-based methods. google.com Further exploration is needed to understand the mechanism of this metal-mediated coupling and to expand its applicability to create a wider range of dimer structures.

    The development of these efficient and selective synthetic routes is critical for producing sufficient quantities of pure, well-characterized quercetin dimers, which is a prerequisite for thorough biological evaluation.

    Deeper Elucidation of Molecular Mechanisms in Biological Systems

    While initial studies have highlighted the enhanced biological activities of quercetin dimers, a deeper understanding of their molecular mechanisms is a key future research direction. Current evidence suggests that dimerization can significantly alter the way these molecules interact with biological targets compared to their monomeric precursor.

    Future investigations will likely concentrate on:

    Inhibition of Protein Aggregation: Molecular dynamics simulations have shown that quercetin can inhibit the aggregation of the Amyloid-β (Aβ) dimer, a key neurotoxic species in Alzheimer's disease. rsc.orgnih.gov Future studies will need to explore whether quercetin dimers have enhanced efficacy in preventing this pathological protein-protein interaction and to elucidate the precise binding modes and conformational changes involved. nih.govnih.gov

    Modulation of Cellular Signaling Pathways: Quercetin is known to influence numerous signaling pathways. For example, a fluorinated derivative of pentamethyl-quercetin has been shown to inhibit bladder cancer growth by targeting the AMPK/mTOR pathway more potently than quercetin itself. nih.gov It is crucial to investigate how dimerization affects the interaction with key regulatory proteins, such as kinases and transcription factors. mdpi.com Understanding these interactions at a structural level, for instance by determining the crystal structures of quercetin dimers bound to their protein targets, will be a significant focus. mdpi.comnih.gov

    Ferroptosis and Oxidative Stress: Quercetin and its Diels-Alder anti-dimer (QDAD) have been shown to inhibit ferroptosis, a form of iron-dependent cell death, largely through their antioxidant actions. google.comresearchgate.net Although quercetin was found to be more potent than its dimer in this specific model, this highlights that dimerization can modulate antioxidant capacity. Future research should systematically compare different dimer structures and their effects on various markers of oxidative stress and ferroptosis to understand the structure-activity relationships governing these cytoprotective effects. researchgate.net

    These detailed mechanistic studies will be essential for identifying the most promising dimer candidates for specific therapeutic applications and for designing next-generation compounds with optimized activity.

    Integration of Advanced Omics Technologies in Dimer Research

    To obtain a comprehensive understanding of the biological effects of quercetin dimers, future research must integrate advanced "omics" technologies. These high-throughput methods allow for a global analysis of molecular changes within a biological system in response to a specific compound.

    Emerging applications in this area include:

    Transcriptomics and Proteomics: These technologies can reveal the full spectrum of genes and proteins whose expression levels are altered by treatment with quercetin dimers. This approach can help identify novel cellular pathways and biological processes modulated by the dimers, moving beyond a single-target hypothesis. academicjournals.org For example, analyzing changes in the proteome of cancer cells treated with a specific dimer could uncover new anti-cancer targets and mechanisms.

    Metabolomics: By analyzing the complete set of small-molecule metabolites in a cell or tissue, metabolomics can provide a functional readout of the physiological state. Applying metabolomics to study the effects of quercetin dimers can reveal how they alter cellular metabolism, which is often dysregulated in diseases like cancer and diabetes. academicjournals.org This can also help in identifying the metabolic transformation products of the dimers themselves within the body.

    Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.netmdpi.com This systems-biology-level analysis can build comprehensive models of the molecular mechanisms of quercetin dimers, identifying key networks and pathways that are critical to their therapeutic effects. academicjournals.orgmdpi.com Such an integrated approach will be invaluable for understanding the complex, multi-target nature of these compounds.

    The application of omics technologies will provide an unbiased, system-wide view of the biological impact of quercetin dimers, accelerating the discovery of their therapeutic mechanisms and potential applications.

    Exploration of Hybrid and Multimeric Quercetin Conjugates

    Beyond simple dimerization, a burgeoning area of research is the creation of hybrid and multimeric conjugates, where quercetin is chemically linked to other molecules to enhance its properties or to create multifunctional agents. This strategy aims to combine the therapeutic benefits of quercetin with those of other pharmacophores or to improve its delivery and bioavailability.

    Future research in this domain is focused on several innovative strategies:

    Quercetin-Drug Hybrids: Researchers are creating hybrid molecules that covalently link quercetin to other therapeutic agents. For instance, quercetin-1,2,3-triazole hybrids have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, combining the antioxidant properties of quercetin with the cholinesterase-inhibiting potential of the triazole moiety. acs.org This approach allows for the development of single molecules that can address multiple pathological targets in complex diseases.

    Quercetin-Polymer Conjugates: To improve solubility and bioavailability, quercetin can be grafted onto polymers. A notable example is the conjugation of a quercetin-DHA (docosahexaenoic acid) ester to pectin. This strategy aims to create a functional polymer that protects the polyphenol and facilitates its transport, potentially improving its therapeutic efficacy.

    Quercetin-Nanomaterial Conjugates: The conjugation of quercetin to nanomaterials represents another advanced delivery strategy. Researchers have explored the synthesis of C60 fullerene-flavone derivatives starting from quercetin, which may lead to novel drug leads with unique properties. Encapsulating or conjugating quercetin with various nanoparticles is a key approach to improving its stability and targeted delivery.

    The exploration of these hybrid molecules and conjugates represents a forward-looking strategy to overcome the inherent limitations of quercetin and to develop novel, highly effective therapeutic agents for a range of diseases.

    Q & A

    Q. What analytical techniques are recommended for characterizing Quercetin dimer in complex matrices?

    • Methodological Answer : Ultra-high-performance liquid chromatography coupled with UV detection (UHPLC-UV) at wavelengths of 295 nm and 365 nm is commonly used to identify and quantify this compound in extracts. Normalized peak areas and extraction yields are critical response variables for quantification . For structural confirmation, LC-MS/MS with optimized parameters (e.g., ionization modes, collision energies) is employed to distinguish the dimer from monomers or glycosides .

    Q. How can researchers optimize the extraction of this compound using supercritical CO₂/co-solvent systems?

    • Methodological Answer : A Box-Behnken design with response surface methodology (RSM) is effective. Key factors include solvent modifier composition (e.g., ethanol concentration), pressure, and temperature. Ethanol concentration (90%) is the most significant factor for enhancing dimer recovery due to its polarity-matching properties, while temperature (55°C) and pressure (200 bar) show negligible effects within tested ranges .

    Q. What structural features differentiate this compound from its monomer, and how do these affect bioactivity?

    • Methodological Answer : The dimer (C30H18O14, molecular weight 602.46) contains two quercetin units linked via a benzodioxin moiety, reducing polarity compared to the monomer. This structural modification alters solubility, bioavailability, and interaction with cellular targets, such as enhanced stability in SDS-resistant protein dimers .

    Q. What experimental designs are suitable for studying this compound's bioactivity in vitro?

    • Methodological Answer : Use factorial designs with randomized runs to control variables like concentration, incubation time, and cell type. Include center points to assess reproducibility. For antioxidant assays, combine DPPH and ABTS methods to evaluate radical scavenging efficacy, normalized against monomeric quercetin .

    Advanced Research Questions

    Q. How does this compound influence protein dimerization processes, such as STAT3 or CSPα?

    • Methodological Answer : this compound stabilizes SDS-resistant dimers of CSPα, a synaptic chaperone, by promoting covalent linkages resistant to 80°C treatment. For STAT3 inhibition, molecular docking and MD simulations reveal dimer binding to SH2 and DNA-binding domains (DBD), disrupting STAT3-DNA interactions and reducing dimerization free energy .

    Q. What molecular interactions explain this compound's higher binding affinity to PD-L1 compared to monomers?

    • Methodological Answer : Molecular dynamics simulations show the dimer occupies a larger surface area on the PD-L1 dimer interface, forming hydrogen bonds with residues in the hydrophobic pocket. Binding free energy calculations (−42.3 kcal/mol for dimer vs. −38.1 kcal/mol for monomer) confirm enhanced blockade efficacy .

    Q. How can researchers assess this compound's role in modulating oxidative stress in chronic disease models?

    • Methodological Answer : Combine in vitro assays (e.g., ROS scavenging in macrophage cell lines) with in vivo models measuring oxidative stress markers (e.g., SOD, CAT activity). Use LC-MS to differentiate dimer-specific effects from monomeric metabolites, addressing limitations of aglycone-focused studies .

    Q. What computational strategies predict this compound's pharmacokinetic and pharmacodynamic properties?

    • Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models and molecular similarity analysis. Network pharmacology identifies target pathways (e.g., JAK-STAT), while free energy perturbation (FEP) calculations refine binding affinity predictions for dimer-protein complexes .

    Q. How does this compound compare to its monomer in antioxidant assays under physiological conditions?

    • Methodological Answer : The dimer exhibits lower aqueous solubility but higher membrane permeability, leading to prolonged antioxidant activity in lipid-rich environments. In DPPH assays, dimer IC50 values are 1.5-fold higher than monomers, attributed to steric hindrance reducing electron donation capacity .

    Q. What synthetic strategies improve this compound's bioavailability for therapeutic applications?

    • Methodological Answer : Use regioselective oxidative coupling or enzymatic polymerization to control dimerization sites. Nanoformulation with PLGA-PVA nanoparticles enhances solubility and stability, achieving >80% encapsulation efficiency via optimized stirring speed (800 rpm) and polymer ratios .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.